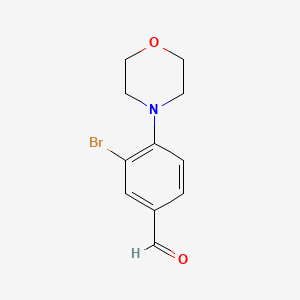

3-Bromo-4-morpholinobenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4-morpholinobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-morpholinobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-bromo-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPSCKOKVZPRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634592 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-24-2 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-depth Technical Guide: 3-Bromo-4-morpholinobenzaldehyde (CAS 263349-24-2) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3-Bromo-4-morpholinobenzaldehyde is a solid organic compound with the chemical formula C₁₁H₁₂BrNO₂ and a molecular weight of approximately 270.12 g/mol .[1][2][3][4] The structure features a benzaldehyde core substituted with a bromine atom at the 3-position and a morpholine ring at the 4-position.

| Property | Value | Source |

| CAS Number | 263349-24-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3][4] |

| Molecular Weight | 270.12 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Boiling Point | 406.8 °C (Predicted) | [1] |

Note: Some physical properties, such as the boiling point, are predicted values and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of 3-Bromo-4-morpholinobenzaldehyde are not present in the public domain. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a nucleophilic aromatic substitution reaction.

A potential starting material would be 3-bromo-4-fluorobenzaldehyde, which could be reacted with morpholine in the presence of a base. This type of reaction is a common method for the formation of N-aryl morpholine derivatives.

Below is a generalized, hypothetical experimental workflow for the synthesis of 3-Bromo-4-morpholinobenzaldehyde. It is crucial to note that this is a theoretical protocol and requires optimization and validation in a laboratory setting.

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of 3-Bromo-4-morpholinobenzaldehyde.

Potential Applications and Biological Activity

The structure of 3-Bromo-4-morpholinobenzaldehyde, containing a reactive aldehyde group and a bromine atom, suggests its potential as a versatile intermediate in organic synthesis. The aldehyde can undergo various transformations such as reductive amination, Wittig reactions, and condensations to build more complex molecular architectures. The bromine atom makes the compound amenable to cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

While no specific biological activity has been reported for 3-Bromo-4-morpholinobenzaldehyde, the morpholine moiety is a common feature in many biologically active compounds, including approved drugs. Therefore, derivatives of this compound could be of interest in drug discovery programs.

Due to the complete absence of published biological data, no signaling pathways or mechanisms of action can be described or visualized.

Conclusion and Future Directions

3-Bromo-4-morpholinobenzaldehyde is a chemical compound with a well-defined structure but a notable lack of characterization and application data in the public scientific domain. The information available is primarily from chemical suppliers. The core requirements for an in-depth technical guide, including detailed experimental protocols, extensive quantitative data, and biological activity profiles, cannot be fulfilled based on the current body of knowledge.

Future research efforts could focus on:

-

Developing and optimizing a reliable synthetic protocol for 3-Bromo-4-morpholinobenzaldehyde.

-

Thoroughly characterizing its physical and chemical properties.

-

Exploring its reactivity in various chemical transformations to demonstrate its utility as a synthetic building block.

-

Screening the compound and its derivatives for biological activity across various assays to uncover potential therapeutic applications.

Until such research is conducted and published, the full potential of 3-Bromo-4-morpholinobenzaldehyde will remain largely unexplored. Researchers in the fields of synthetic chemistry and drug discovery may find this compound to be a novel starting point for their investigations.

References

physical and chemical properties of 3-Bromo-4-morpholinobenzaldehyde

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-morpholinobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a nucleophilic morpholine moiety, and a bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic protocol, and a summary of its safety and handling guidelines.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of 3-Bromo-4-morpholinobenzaldehyde are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 263349-24-2[1][2][3] |

| Molecular Formula | C₁₁H₁₂BrNO₂[1][2][3] |

| MDL Number | MFCD06656549[1][3] |

| InChI | InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2[2] |

| InChI Key | ARPSCKOKVZPRIN-UHFFFAOYSA-N[2] |

| SMILES | C1COCCN1C2=C(C=C(C=C2)C=O)Br[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 270.12 g/mol [1] |

| Appearance | Off-white to white solid[1] |

| Purity | ≥98%[2] |

| Melting Point | Not available[1] |

| Boiling Point | 406.8 ± 45.0 °C (Predicted at 760 Torr)[1][3] |

| Density | 1.495 ± 0.06 g/cm³ (Predicted at 20°C)[1] |

| Refractive Index | 1.609 (Predicted)[1] |

| Solubility | Not available[1] |

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 3-bromo-4-fluorobenzaldehyde with morpholine, a common method for synthesizing N-arylmorpholines.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Morpholine (≥1.5 equivalents)

-

Potassium Carbonate (K₂CO₃, ≥2.0 equivalents)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 10 minutes.

-

Add morpholine (1.5 eq) to the mixture dropwise via syringe.

-

Heat the reaction mixture to 80-100°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure 3-Bromo-4-morpholinobenzaldehyde.

Chemical Reactivity

The reactivity of 3-Bromo-4-morpholinobenzaldehyde is dictated by its three primary functional groups, making it a versatile scaffold.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.

-

Bromo-Aryl Group: The bromine atom can be substituted via various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Morpholine Group: The tertiary amine of the morpholine ring can act as a base or ligand. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although the steric hindrance and the presence of the bromine atom influence the regioselectivity.

Biological Context and Applications

Currently, there is no specific information in the public domain detailing the involvement of 3-Bromo-4-morpholinobenzaldehyde in defined signaling pathways or its use as a drug. Its primary role is that of a chemical intermediate. The morpholine substructure is a common feature in many approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. Therefore, this compound is a valuable starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

3-Bromo-4-morpholinobenzaldehyde should be handled with care in a laboratory setting by trained personnel.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302).[1] Similar structures are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a refrigerator (2 to 8 °C) under an inert atmosphere.[1]

This technical guide is intended for research purposes only and should not be considered a guarantee of the product's properties or safety. Users should consult the relevant Safety Data Sheet (SDS) before use and conduct their own risk assessment.

References

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 3-Bromo-4-morpholinobenzaldehyde. The information is tailored for researchers and professionals in drug development, offering foundational data and insights into its synthesis and potential signaling pathway interactions based on closely related analogs.

Molecular Structure and Properties

3-Bromo-4-morpholinobenzaldehyde is a substituted aromatic aldehyde. The presence of a bromine atom and a morpholine group on the benzaldehyde core suggests potential for diverse chemical reactions and biological activities. The morpholine moiety can influence solubility and receptor binding, while the bromo-benzaldehyde structure is a common scaffold in medicinal chemistry.

Molecular Data Summary

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 270.12 g/mol | [2] |

| CAS Number | 263349-24-2 | [1][2][3] |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C=O)Br | [1] |

| InChI Key | ARPSCKOKVZPRIN-UHFFFAOYSA-N | [3] |

| Physical State | Solid | [3] |

| Boiling Point | 406.8 °C | [1] |

Molecular Structure

Caption: 2D structure of 3-Bromo-4-morpholinobenzaldehyde.

Synthesis Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-Bromo-4-morpholinobenzaldehyde.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-bromo-4-fluorobenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO, DMF), add morpholine and a base (e.g., K₂CO₃, Et₃N).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 3-Bromo-4-morpholinobenzaldehyde.

Potential Biological Activity and Signaling Pathways

While direct biological data for 3-Bromo-4-morpholinobenzaldehyde is limited, significant insights can be drawn from the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) . BDB is a natural bromophenol found in red algae and has been studied for its antioxidant, anti-inflammatory, and cytoprotective effects.[4][5] The structural similarity suggests that 3-Bromo-4-morpholinobenzaldehyde could be a valuable scaffold for developing agents with similar biological activities.

1. Akt-PGC1α-Sirt3 Pathway in Cardioprotection

Studies on BDB have shown its protective effects against myocardial ischemia and reperfusion injury through the activation of the Akt-PGC1α-Sirt3 signaling pathway.[4]

Signaling Pathway of BDB in Cardiomyocytes

Caption: BDB-mediated cardioprotection via the Akt-PGC1α-Sirt3 pathway.

Experimental Protocol: Western Blot for Protein Expression

-

Cell Culture and Treatment: Cardiomyocytes are subjected to oxygen-glucose deprivation (OGD) to mimic ischemia, followed by treatment with BDB.[4]

-

Protein Extraction: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Transfer: Proteins are separated by gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Akt, PGC1α, and Sirt3, followed by incubation with secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.[4]

2. Nrf2-Mediated Antioxidant Response

BDB has also been shown to enhance the levels of reduced glutathione, a key cellular antioxidant, through the Nrf2-mediated pathway in human keratinocytes.[5] This suggests a potential role in protecting skin cells from oxidative stress.

Nrf2-Mediated Pathway by BDB

Caption: BDB enhances antioxidant defense via the Nrf2 pathway.

Experimental Protocol: Analysis of Nrf2 Activation

-

Cell Culture and Treatment: Human keratinocytes (HaCaT cells) are treated with BDB.[5]

-

Nuclear and Cytoplasmic Fractionation: Proteins from the nucleus and cytoplasm are separated.

-

Western Blot: The levels of Nrf2 in both fractions are determined by Western blotting to assess its translocation to the nucleus.[5]

-

RT-PCR: mRNA levels of glutathione-related enzymes are quantified to confirm the transcriptional activation by Nrf2.[5]

3. Immunomodulatory Effects

Recent studies have indicated that BDB can attenuate allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs), suggesting its potential as a therapeutic agent for inflammatory skin diseases.[6] This immunomodulatory effect is mediated through the induction of M2 macrophages.

Logical Relationship in Immunomodulation by BDB

Caption: BDB's role in attenuating allergic contact dermatitis.

Experimental Protocol: Flow Cytometry for T cell Analysis

-

Animal Model: Allergic contact dermatitis is induced in mice using a sensitizing agent like dinitrochlorobenzene (DNCB).[6]

-

Treatment: Mice are orally administered with BDB.[6]

-

Cell Isolation: Lymph node cells or splenocytes are isolated from the mice.

-

Staining: Cells are stained with fluorescently labeled antibodies against CD4 and Foxp3.

-

Flow Cytometry: The percentage of CD4+Foxp3+ T cells is quantified using a flow cytometer to assess the induction of Tregs.[6]

Conclusion and Future Directions

3-Bromo-4-morpholinobenzaldehyde presents an interesting molecular scaffold for further investigation in drug discovery and development. Based on the significant biological activities of its close analog, 3-bromo-4,5-dihydroxybenzaldehyde, future research on 3-Bromo-4-morpholinobenzaldehyde could focus on its potential antioxidant, anti-inflammatory, cardioprotective, and immunomodulatory properties. The synthesis and subsequent biological screening of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

- 1. 3-Bromo-4-(N-morpholino)benzaldehyde | 263349-24-2 | NKA34924 [biosynth.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Benzaldehyde, 3-bromo-4-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]

- 4. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 5. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility of 3-Bromo-4-morpholinobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-morpholinobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-morpholinobenzaldehyde and presents a detailed experimental protocol for determining its solubility. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, empowering researchers to make informed decisions in their synthetic and developmental workflows.

Physicochemical Properties of 3-Bromo-4-morpholinobenzaldehyde

A summary of the available physicochemical data for 3-Bromo-4-morpholinobenzaldehyde is presented in Table 1. While specific solubility data is not widely published, the properties listed below can provide initial guidance for solvent selection.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 270.12 g/mol | [1][2][3] |

| CAS Number | 263349-24-2 | [1][3][4] |

| Appearance | Off-white to white solid | [1] |

| Purity | 98% | [2] |

| Boiling Point (Predicted) | 406.8 ± 45.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.495 ± 0.06 g/cm³ at 20 °C | [1] |

| Refractive Index (Predicted) | 1.609 | [1] |

| Storage Conditions | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [1] |

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in various organic solvents. This procedure can be coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry for accurate quantification.

Materials and Equipment

-

3-Bromo-4-morpholinobenzaldehyde (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3-Bromo-4-morpholinobenzaldehyde.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-4-morpholinobenzaldehyde to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Dispense a precise volume of the chosen organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.[5]

-

Once agitation is complete, let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[5]

-

Perform accurate dilutions of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Analysis

2.4.1. HPLC Method

-

Calibration Curve: Prepare a series of standard solutions of 3-Bromo-4-morpholinobenzaldehyde of known concentrations in the chosen solvent. Generate a calibration curve by plotting the chromatographic peak area against the corresponding concentrations.[5]

-

Sample Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of 3-Bromo-4-morpholinobenzaldehyde in the diluted sample using the calibration curve.

2.4.2. UV-Vis Spectrophotometry Method

-

This method is applicable if 3-Bromo-4-morpholinobenzaldehyde exhibits a distinct absorbance maximum at a wavelength where the solvent is transparent.

-

Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorbance (λmax) versus concentration.[5]

-

Sample Analysis: Measure the absorbance of the diluted sample.

-

Quantification: Calculate the concentration from the calibration curve using the Beer-Lambert law.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility = Concentration from analysis × Dilution factor

The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Logical Pathway for Method Selection

The choice between HPLC and UV-Vis spectrophotometry for concentration determination depends on several factors, including the properties of the analyte and the solvent, as well as the available instrumentation.

Caption: Decision tree for selecting an analytical method for solubility determination.

Conclusion

While published quantitative data on the solubility of 3-Bromo-4-morpholinobenzaldehyde in organic solvents is scarce, this guide provides the necessary tools for researchers to determine this crucial parameter in-house. By following the detailed experimental protocol and leveraging the appropriate analytical techniques, scientists and drug development professionals can generate the high-quality data needed to advance their research and development activities.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Benzaldehyde, 3-bromo-4-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]

- 3. 3-BROMO-4-(N-MORPHOLINO)BENZALDEHYDE | 263349-24-2 [chemicalbook.com]

- 4. Benzaldehyde, 3-bromo-4-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

synthesis pathways for 3-Bromo-4-morpholinobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-4-morpholinobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis involves a two-step process commencing with the bromination of 4-fluorobenzaldehyde, followed by a nucleophilic aromatic substitution with morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of 3-Bromo-4-morpholinobenzaldehyde can be efficiently achieved in two sequential steps:

-

Bromination of 4-Fluorobenzaldehyde: The initial step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde to introduce a bromine atom at the 3-position, yielding 3-bromo-4-fluorobenzaldehyde.

-

Nucleophilic Aromatic Substitution with Morpholine: The resulting 3-bromo-4-fluorobenzaldehyde undergoes a nucleophilic aromatic substitution reaction where morpholine displaces the fluorine atom to form the final product, 3-Bromo-4-morpholinobenzaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This procedure details the bromination of 4-fluorobenzaldehyde using a zinc bromide catalyst.

Experimental Protocol:

-

To a mixture of predetermined quantities of oleum, iodine, and zinc bromide, add 4-fluorobenzaldehyde dropwise under continuous stirring at a temperature between 5°C and 35°C over a period of 2 hours.

-

To the resulting mass, add bromine dropwise at a temperature between 25°C and 45°C over 3 hours to form the reaction mixture.

-

Stir the reaction mixture at a temperature ranging from 25°C to 65°C for 2 hours.

-

Quench the reaction by pouring the mixture into water at a temperature below 25°C to separate the organic and aqueous layers.

-

Wash the organic layer iteratively with water to obtain crude 3-bromo-4-fluorobenzaldehyde.

-

Distill the crude product to obtain pure 3-bromo-4-fluorobenzaldehyde.[1]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Purity of Product | > 95% | [1] |

| Yield | > 90% | [1] |

Step 2: Synthesis of 3-Bromo-4-morpholinobenzaldehyde

This procedure outlines the nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde with morpholine. While a direct protocol for this specific reaction was not found, a general and adaptable method for the reaction of a halo-benzaldehyde with morpholine is provided below.

Experimental Protocol (Adapted):

-

In a dry reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF).

-

Add morpholine (1.2-1.5 eq) and a base such as anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to a temperature between 100°C and 150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford pure 3-Bromo-4-morpholinobenzaldehyde.

Visual Representation of the Synthesis Pathway

The following diagrams illustrate the chemical structures and the overall synthesis workflow.

Caption: Overall synthesis pathway for 3-Bromo-4-morpholinobenzaldehyde.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-morpholinobenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. This document details the primary starting materials, outlines key synthetic strategies, and provides in-depth experimental protocols for the synthesis of its precursors.

Core Synthetic Strategies

The synthesis of 3-Bromo-4-morpholinobenzaldehyde can be approached through two primary retrosynthetic pathways:

-

Pathway A: Late-Stage Bromination. This strategy involves the initial synthesis of 4-morpholinobenzaldehyde followed by a regioselective bromination at the 3-position. This approach benefits from the early introduction of the morpholine moiety.

-

Pathway B: Nucleophilic Aromatic Substitution. This pathway commences with a pre-brominated precursor, 3-bromo-4-fluorobenzaldehyde. The fluorine atom is subsequently displaced by morpholine via a nucleophilic aromatic substitution reaction to yield the final product.

Below, we detail the experimental procedures for the synthesis of these key starting materials.

Experimental Protocols

Synthesis of Starting Material: 4-Morpholinobenzaldehyde (for Pathway A)

This protocol outlines the synthesis of 4-morpholinobenzaldehyde from 4-fluorobenzaldehyde and morpholine.

Reaction:

Synthesis of 4-Morpholinobenzaldehyde.

Methodology:

In a dry reaction flask, 25.0 g (0.200 mol) of p-fluorobenzaldehyde, 0.300 mol of morpholine, and 40.0 g of anhydrous potassium carbonate are dissolved in 300 mL of N,N-dimethylformamide (DMF). A catalytic amount of Aliquat 336 is added to the mixture. The reaction mixture is then stirred at reflux for 24 hours at a temperature of 100°C. Upon completion, the mixture is concentrated to dryness under reduced pressure and subsequently cooled to room temperature. The resulting concentrate is slowly poured into ice water and allowed to stand overnight. The precipitated solid is collected by filtration, washed with water, and recrystallized from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.

| Parameter | Value | Reference |

| Yield | 89% | [1] |

| Melting Point | 69 °C | [1] |

Synthesis of Starting Material: 3-Bromo-4-fluorobenzaldehyde (for Pathway B)

This section details two common methods for the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde.

Reaction:

Bromination using Bromine and a Lewis Acid.

Methodology:

A solution of 49.6 g of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane is added to a cooled (0°C) suspension of 90.4 g of powdered aluminum trichloride in 100 cm³ of dry dichloromethane.[2] Bromine (70.4 g) is then added, and the mixture is heated at reflux temperature for 16 hours.[2] After cooling, the reaction mixture is carefully poured onto ice and extracted with dichloromethane. The combined organic layers are washed with a saturated sodium metabisulphite solution, water, and brine, and then dried over anhydrous magnesium sulphate.[2] Evaporation of the solvent under reduced pressure yields a dark red oil, which is purified by distillation under reduced pressure to give 3-bromo-4-fluorobenzaldehyde.[2]

| Parameter | Value | Reference |

| Yield | 45.7 g | [2] |

| Boiling Point | 85°-108° C. at 8 mmHg | [2] |

An alternative procedure using zinc bromide as a catalyst in the presence of oleum and iodine has also been reported to produce 3-bromo-4-fluorobenzaldehyde with a yield of 97% and a purity of 96%.[3][4]

Reaction:

Bromination using Sodium Bromide and Sodium Hypochlorite.

Methodology:

In this method, 1 mole of 4-fluorobenzaldehyde is dissolved in 140-180 mL of dichloromethane to form solution A.[5] A solution B is prepared by dissolving 1.01-1.03 moles of sodium bromide in pure water and adding 35% hydrochloric acid while stirring.[6] Solutions A and B are mixed at 20-25°C, and under ultrasonic waves and stirring, an 8% sodium hypochlorite aqueous solution (1.02-1.04 moles) is added dropwise over 1 hour.[6] After the addition, the mixture undergoes further ultrasonic treatment while maintaining the temperature. The layers are then separated, and the dichloromethane phase is washed to neutrality, dried, and the solvent is removed. The crude product is purified by bulk melting crystallization at 31°C to obtain the pure product.[6]

| Parameter | Value | Reference |

| Yield | 90.4 - 91.9% | [6] |

| Purity | 99.2 - 99.4% | [6] |

Final Synthesis of 3-Bromo-4-morpholinobenzaldehyde

From 4-Morpholinobenzaldehyde (Pathway A)

The synthesis would involve the electrophilic aromatic substitution (bromination) of 4-morpholinobenzaldehyde. The morpholino group is an activating group and ortho, para-directing. Since the para position is blocked, the bromine is expected to add to the ortho position (position 3).

Proposed Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 4-morpholinobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Understanding its reactivity towards electrophiles is crucial for the design of novel molecules with desired properties.

Core Concepts: Reactivity and Regioselectivity

The electrophilic aromatic substitution of 4-morpholinobenzaldehyde is governed by the interplay of the electronic effects of its two substituents: the morpholino group and the aldehyde group.

-

Morpholino Group: The nitrogen atom of the morpholine ring possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This makes the morpholino group a strong activating group and an ortho, para-director. It increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to the morpholino group.

-

Aldehyde Group: The formyl group (-CHO) is an electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to withdraw electron density from the ring via resonance. Consequently, the aldehyde group is a deactivating group and a meta-director.

In 4-morpholinobenzaldehyde, the powerful activating and ortho, para-directing effect of the morpholino group dominates the deactivating and meta-directing effect of the aldehyde group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the morpholino group (and meta to the aldehyde group).

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions applicable to 4-morpholinobenzaldehyde, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Given the directing effects of the substituents, the primary product expected is 4-(morpholin-4-yl)-3-nitrobenzaldehyde .

Experimental Protocol (Representative):

-

To a stirred solution of 4-morpholinobenzaldehyde (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water until neutral and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 4-(morpholin-4-yl)-3-nitrobenzaldehyde.

| Reaction | Product | Reagents | Typical Yield | Melting Point |

| Nitration | 4-(morpholin-4-yl)-3-nitrobenzaldehyde | HNO3, H2SO4 | Moderate to High | 53-55 °C[1] |

Spectroscopic Data for 4-(morpholin-4-yl)-3-nitrobenzaldehyde:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂-O-), 3.32 (t, 4H, -CH₂-N-) |

| ¹³C NMR (CDCl₃) | δ 190.5, 155.0, 132.2, 126.8, 113.8, 66.8, 47.5 |

| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1520 & ~1340 (NO₂) |

| MS (m/z) | [M]+ calculated for C₁₁H₁₂N₂O₄: 236.08 |

Note: The provided spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. Due to the activating nature of the morpholino group, this reaction can often proceed under milder conditions than for deactivated rings. The expected major product of bromination would be 2-bromo-4-morpholinobenzaldehyde .

Experimental Protocol (Representative for Bromination):

-

4-Morpholinobenzaldehyde (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature with stirring. A catalyst such as iron(III) bromide may be used but might not be necessary due to the activated ring.

-

The reaction is stirred for a period until completion (monitored by TLC).

-

The reaction mixture is then poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

-

The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

| Reaction | Product | Reagents | Typical Yield |

| Bromination | 2-bromo-4-morpholinobenzaldehyde | Br₂, Acetic Acid | Data not readily available |

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring.[2][3][4][5] In the case of 4-morpholinobenzaldehyde, this would lead to the introduction of a second aldehyde group, likely at the 3-position, to yield 4-morpholino-1,3-dicarbaldehyde . The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3][4][5]

Experimental Protocol (Representative):

-

To a cooled (0 °C) solution of N,N-dimethylformamide (excess), phosphorus oxychloride (1.2 equivalents) is added dropwise with stirring under an inert atmosphere.

-

The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

-

A solution of 4-morpholinobenzaldehyde (1 equivalent) in DMF is then added dropwise, maintaining the low temperature.

-

After the addition, the reaction is allowed to warm to room temperature or heated, and stirring is continued for several hours.

-

The reaction is quenched by pouring it into a mixture of ice and aqueous sodium acetate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is achieved through column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[6][7][8][9][10] For 4-morpholinobenzaldehyde, acylation is expected to occur at the 3-position.

Experimental Protocol (Representative):

-

To a suspension of anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) is added dropwise.

-

The mixture is stirred for a short period before a solution of 4-morpholinobenzaldehyde (1 equivalent) in the same solvent is added dropwise.

-

The reaction is stirred at 0 °C or allowed to warm to room temperature for a specified duration.

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

| Reaction | Product Example | Reagents | Catalyst | Typical Yield |

| Friedel-Crafts Acylation | 3-acetyl-4-morpholinobenzaldehyde | Acetyl chloride | AlCl₃ | Data not readily available |

Summary and Future Perspectives

The electrophilic aromatic substitution of 4-morpholinobenzaldehyde is a versatile pathway for the synthesis of a variety of substituted aromatic compounds. The strong activating and ortho, para-directing nature of the morpholino group dictates the regiochemical outcome of these reactions, favoring substitution at the positions ortho to it.

While the general principles are well-understood, there is a need for more detailed experimental studies to quantify yields and regioselectivities for a broader range of electrophilic substitution reactions on this specific substrate. Such data would be invaluable for medicinal chemists and materials scientists in the rational design and synthesis of novel compounds. Further exploration into less common electrophilic substitutions and the application of modern, greener catalytic systems would also be a valuable area of research.

References

- 1. 300541-91-7 Cas No. | 4-(Morpholin-4-yl)-3-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Bromination of 4-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electrophilic aromatic substitution reaction for the bromination of 4-morpholinobenzaldehyde. The document outlines the underlying reaction mechanism, taking into account the directing effects of the morpholino and aldehyde functional groups. A comprehensive, adaptable experimental protocol is presented, alongside a summary of expected quantitative data, including predicted spectroscopic characteristics of the primary product, 3-bromo-4-morpholinobenzaldehyde. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding of this specific halogenation reaction.

Introduction

4-Morpholinobenzaldehyde is a versatile building block in organic synthesis, featuring a strongly activated aromatic ring due to the electron-donating morpholino substituent. The bromination of this compound is a key transformation for introducing a bromine atom, which can serve as a handle for further functionalization, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Understanding the regioselectivity and reaction mechanism of this process is crucial for achieving desired synthetic outcomes. This guide delves into the core principles governing this reaction and provides practical information for its application in a laboratory setting.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-morpholinobenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome of this reaction is determined by the interplay of the directing effects of the two substituents on the benzene ring: the morpholino group and the aldehyde group.

-

Morpholino Group (-N(CH₂CH₂)₂O): The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through the +M (mesomeric) or +R (resonance) effect. This significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. The morpholino group is a strong activating group and an ortho, para-director.

-

Aldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance-withdrawing effect of the carbonyl group (-M or -R effect). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Controlling Influence: In a disubstituted benzene ring where a strong activating group and a deactivating group are present, the activating group's directing effect predominates. In the case of 4-morpholinobenzaldehyde, the powerful ortho, para-directing morpholino group will dictate the position of bromination. Since the para position is already occupied by the aldehyde group, the electrophilic attack will occur at the positions ortho to the morpholino group (C3 and C5). The position C3 is also meta to the deactivating aldehyde group, which makes it the most favorable site for substitution.

The reaction mechanism can be visualized in the following steps:

-

Generation of the Electrophile: A bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) or is sufficiently electrophilic in a polar solvent to be attacked by the activated aromatic ring.

-

Nucleophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of 4-morpholinobenzaldehyde attacks the electrophilic bromine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over the ring and the nitrogen atom of the morpholino group, which provides significant stabilization.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, 3-bromo-4-morpholinobenzaldehyde.

Caption: Reaction mechanism for the electrophilic bromination of 4-morpholinobenzaldehyde.

Experimental Protocols

Materials and Reagents:

-

4-Morpholinobenzaldehyde

-

Bromine (Br₂)

-

Potassium Bromide (KBr)

-

Ethanol

-

Water

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-morpholinobenzaldehyde (1 equivalent) in ethanol.

-

Brominating Solution Preparation: In a separate beaker, prepare a solution of bromine (1.0-1.1 equivalents) and potassium bromide in water.

-

Reaction: Cool the solution of 4-morpholinobenzaldehyde to 0-5 °C using an ice bath. Slowly add the bromine solution dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: General experimental workflow for the bromination of 4-morpholinobenzaldehyde.

Quantitative Data

Due to the absence of specific literature data for the bromination of 4-morpholinobenzaldehyde, the following quantitative information is based on typical results for analogous reactions and predictive models.

Table 1: Reactant and Predicted Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Morpholinobenzaldehyde | C₁₁H₁₃NO₂ | 191.23 | Yellowish solid |

| 3-Bromo-4-morpholinobenzaldehyde | C₁₁H₁₂BrNO₂ | 270.12 | Off-white to pale yellow solid |

Table 2: Predicted Reaction Parameters and Spectroscopic Data

| Parameter | Predicted Value/Data |

| Reaction Yield | 70-90% (Estimated based on similar reactions) |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~9.8 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (t, 4H, -CH₂-O-), ~3.2 (t, 4H, -CH₂-N-) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~190 (-CHO), ~155 (C-N), ~135 (C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~125 (C-CHO), ~115 (Ar-CH), ~66 (-CH₂-O-), ~48 (-CH₂-N-) |

| IR (KBr), ν (cm⁻¹) | ~2900-2800 (C-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, ~1500 (C=C stretch, aromatic), ~1240 (C-N stretch), ~1115 (C-O-C stretch) |

Note: The predicted spectroscopic data is for the anticipated major product, 3-bromo-4-morpholinobenzaldehyde. Actual experimental values may vary.

Safety Considerations

-

Bromine (Br₂): is a highly toxic, corrosive, and volatile substance. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Organic Solvents: are flammable and should be handled away from ignition sources.

-

Reaction Quenching: The quenching of excess bromine with sodium thiosulfate can be exothermic.

Conclusion

The bromination of 4-morpholinobenzaldehyde is a highly regioselective electrophilic aromatic substitution, yielding primarily 3-bromo-4-morpholinobenzaldehyde. The reaction is governed by the potent activating and ortho, para-directing effect of the morpholino group. The provided experimental protocol, adapted from similar transformations, offers a reliable starting point for the synthesis of this valuable intermediate. This technical guide serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, providing the necessary theoretical and practical framework for conducting this reaction.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Researchers

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine derivatives, with a focus on their potential applications in drug discovery and development. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival.[5]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1][6] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][6] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1][6] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1][6] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1][6] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1][6] | |

| Compound 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [7] |

| Compound 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [7] |

| Compound 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [7] |

| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [7] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [7] | |

| Compound 8b | DLA (Dalton's Lymphoma Ascites) | 7.1 ± 0.8 | [8] |

| EAC (Ehrlich Ascites Carcinoma) | 7.0 ± 0.7 | [8] | |

| MCF-7 (Breast Adenocarcinoma) | 10.1 ± 0.6 | [8] | |

| A549 (Lung Carcinoma) | 11.2 ± 0.9 | [8] | |

| Compound 8f | DLA (Dalton's Lymphoma Ascites) | 9.1 ± 0.8 | [8] |

| EAC (Ehrlich Ascites Carcinoma) | 8.6 ± 1.8 | [8] | |

| MCF-7 (Breast Adenocarcinoma) | 13.1 ± 1.1 | [8] | |

| Compound 2g | SW480 (Colorectal Carcinoma) | 5.10 ± 2.12 | [9] |

| MCF-7 (Breast Adenocarcinoma) | 19.60 ± 1.13 | [9] |

Key Signaling Pathways in Cancer Targeted by Morpholine Derivatives

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[12] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[10][13][14]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[16]

Caption: VEGFR-2 signaling pathway and its inhibition by morpholine derivatives.

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Prepare serial dilutions of the morpholine derivatives in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

-

Materials:

-

Cancer cell lines

-

Complete culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the morpholine derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Cancer cell lines

-

Complete culture medium

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the morpholine derivative as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.[3][15][16][17]

-

Antimicrobial Activity

Morpholine derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[18]

Quantitative Data: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | |

| Ru(II)-3 | Staphylococcus aureus | 0.78 | [19] |

| Compound 7a | Gram-positive & Gram-negative bacteria | 2.44 - 180.14 (µM) | [12] |

| Sila-analogue 24 | Candida albicans | 1-2 | [20] |

| Cryptococcus neoformans | 0.5 | [20] | |

| Aspergillus niger | 2 | [20] | |

| Amorolfine | Trichophyton mentagrophytes | 0.004-0.03 | [21] |

| Candida albicans | 4-128 | [21] | |

| Compound 3 | Enterococcus hirae | 3.125 (mg/mL) | [22] |

| Escherichia coli | 12.5 (mg/mL) | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standardized inoculum of the microorganism

-

Microplate reader or visual inspection

-

-

Procedure:

-

Prepare serial two-fold dilutions of the morpholine derivatives in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

Anti-inflammatory Activity

Certain morpholine derivatives have been investigated for their anti-inflammatory properties, often by targeting enzymes like inducible nitric oxide synthase (iNOS).[17][23]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | IC50 | Reference |

| Compound 5c | iNOS inhibition | 0.12 ± 0.00 mM | [23] |

| Compound 3k | iNOS inhibition | 0.22 ± 0.02 mM | [23] |

| Compound 4c | BSA denaturation inhibition | 25.3 µM | [24] |

| Compound 4d | BSA denaturation inhibition | 26.3 µM | [24] |

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by NOS.

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Complete culture medium

-

96-well plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

-

Antidepressant Activity

The morpholine moiety is present in several antidepressant drugs, and novel derivatives continue to be explored for their potential in treating depression.[24][25][26]

Experimental Protocol: Reserpine-Induced Hypothermia Test

This is a common in vivo model to screen for potential antidepressant activity. Reserpine depletes monoamines, leading to a drop in body temperature, which can be reversed by antidepressants.

-

Materials:

-

Mice

-

Reserpine

-

Test morpholine derivatives

-

Rectal thermometer

-

-

Procedure:

-

Administer the test morpholine derivative or a vehicle control to groups of mice.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer reserpine (e.g., 2 mg/kg, intraperitoneally).

-

Measure the rectal temperature of the mice at regular intervals (e.g., every 30 minutes for 2-4 hours) after reserpine administration.

-

A significant reversal of the reserpine-induced drop in body temperature by the test compound indicates potential antidepressant activity.

-

Synthesis of Morpholine Derivatives

A common synthetic route to access morpholine-substituted quinazolines, a class of compounds with significant anticancer activity, is outlined below.

Caption: A general synthetic workflow for morpholine-substituted quinazolines.

The morpholine scaffold continues to be a highly valuable component in the development of new therapeutic agents. The diverse biological activities of morpholine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antidepressant effects, underscore their vast potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to aid researchers in the exploration and development of novel morpholine-based drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic candidates.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciforum.net [sciforum.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. kumc.edu [kumc.edu]

- 18. researchgate.net [researchgate.net]

- 19. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. japsonline.com [japsonline.com]

- 25. Pharmacological and biochemical studies on a new compound, 2-(7-indeyloxymethyl)morpholine hydrochloride (YM-08054-1), and its derivatives with potential antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Substituted Benzaldehydes: A Comprehensive Technical Guide for Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes represent a versatile and privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The aromatic ring and the reactive aldehyde functionality allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted benzaldehydes, offering a valuable resource for researchers engaged in drug discovery and development. The inherent reactivity of the aldehyde group, coupled with the electronic effects of various substituents on the benzene ring, gives rise to a broad spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, neuroprotective, and enzyme-inhibiting agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of molecules.

Therapeutic Applications and Biological Activities

Substituted benzaldehydes exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

The anticancer potential of substituted benzaldehydes is a significant area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the disruption of key signaling pathways. A notable mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phospho-histone H3 (H3S28ph), which is crucial for cancer cell survival, treatment resistance, and metastasis.[1][2] Benzaldehyde and its derivatives have been shown to suppress epithelial-mesenchymal plasticity, a key process in cancer progression and metastasis.[1]

Quantitative Data: Anticancer Activity of Substituted Benzaldehydes

The cytotoxic effects of various substituted benzaldehydes have been evaluated against several human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50) values are summarized below.

| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [3] |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [3] |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [3] |

| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [3] |

| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | [3] |

Enzyme Inhibition

Substituted benzaldehydes are known to inhibit a variety of enzymes implicated in different disease pathologies.

Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in several cancers and contributes to treatment resistance. Substituted benzaldehydes, particularly benzyloxybenzaldehyde derivatives, have been identified as potent and selective inhibitors of ALDH1A3.[4][5][6]

Quantitative Data: ALDH1A3 Inhibition by Substituted Benzaldehydes

| Compound | ALDH1A3 IC50 (µM) | Reference |

| ABMM-15 (a benzyloxybenzaldehyde derivative) | 0.23 ± 0.05 | [4] |

| ABMM-16 (a benzyloxybenzaldehyde derivative) | 1.29 ± 0.10 | [4] |

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Various substituted benzaldehydes have been shown to inhibit bovine kidney aldose reductase.[7][8]

Quantitative Data: Aldose Reductase Inhibition by Substituted Benzaldehydes

| Compound | Bovine Kidney Aldose Reductase IC50 (µM) | Reference |

| 4-Phenyl benzaldehyde | 0.23 | [7] |

| 2-Bromobenzaldehyde | 1.37 | [7] |

| 3-Nitrobenzaldehyde | 10.5 | [7] |

| 2-Nitrobenzaldehyde | 19.25 | [7] |

| 3-Bromobenzaldehyde | 23.1 | [7] |

| 2-Naphthylbenzaldehyde | 34.65 | [7] |

| 4-Bromobenzaldehyde | 57.75 | [7] |

| 4-Methylbenzaldehyde | 2400 | [7] |

| 2-Methylbenzaldehyde | 2650 | [7] |

| Benzaldehyde | 6300 | [7] |

| Sorbinil (Control) | 3.42 | [7] |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used in the management of Alzheimer's disease. Benzimidazole-based substituted benzaldehyde derivatives have demonstrated potent inhibitory activity against these enzymes.[9][10]

Quantitative Data: Cholinesterase Inhibition by Benzimidazole-Benzaldehyde Derivatives

| Compound Derivative Moiety | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 3,4-dichlorophenyl | 0.050 ± 0.001 | 0.080 ± 0.001 | [9] |

| 2-hydroxy-3,5-dichlorophenyl | 0.10 ± 0.001 | - | [9] |

| Donepezil (Control) | 0.016 ± 0.12 | 0.30 ± 0.010 | [9] |

A wide range of other derivatives showed inhibitory potentials with IC50 values up to 25.80 µM.[9]

Inhibitors of α-glucosidase and α-amylase are used to manage type 2 diabetes by delaying carbohydrate digestion. Benzimidazole derivatives incorporating a benzaldehyde moiety have shown significant inhibitory activity against α-amylase.[5]

Quantitative Data: α-Amylase Inhibition by Benzimidazole-Benzaldehyde Derivatives

| Compound | α-Amylase IC50 (µM) | Reference |

| Compound 9 (2-(1H-benzo[d]imidazol-2-yl)naphthalen-1-ol) | 1.86 ± 0.08 | [5] |

| Compound 4 (4-((1H-benzo[d]imidazol-2-yl)methyl)phenol) | 1.89 ± 0.25 | [5] |

| Compound 3 (2-(4-methoxyphenyl)-1H-benzo[d]imidazole) | 1.91 ± 0.02 | [5] |

| Acarbose (Control) | 1.46 ± 0.26 | [5] |

Antimicrobial Activity

Substituted benzaldehydes have demonstrated broad-spectrum antimicrobial activity.

Phenolic benzaldehydes are effective against various pathogenic bacteria. The aldehyde group is generally more active than a carboxyl group, and the activity increases with the number of hydroxyl substitutions.[11]

Benzaldehydes, particularly those with an ortho-hydroxyl group, exhibit potent antifungal activity by disrupting the cellular antioxidation system of fungi.[12] They can also act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs.[12]

Antiviral Activity

Hydroxy-substituted benzaldehydes have been shown to possess antiviral properties. For instance, salicylaldehyde has demonstrated activity against Herpes Simplex Virus Type 1 (HSV-1).[4]

Quantitative Data: Anti-HSV-1 Activity of Salicylaldehyde

| Compound | EC50 (µM) | Reference |

| Salicylaldehyde | 2.2 x 10 | [4] |

Neuroprotective Effects

Substituted benzaldehydes have shown promise in the context of neurodegenerative diseases like Alzheimer's. They can exert neuroprotective effects by reducing neuroinflammation and neuronal damage.[3][13][14] Specific benzaldehydes have been found to inhibit the phosphorylation of Tau protein and reduce the release of reactive oxygen species (ROS), thereby protecting neuronal cells.[3][13] Furthermore, benzaldehyde can stimulate autophagy through the sonic hedgehog (Shh) signaling pathway, which may help in clearing protein aggregates associated with neurodegeneration.[6][15]

Key Signaling Pathways

The diverse biological activities of substituted benzaldehydes are a result of their interaction with various cellular signaling pathways.

Anticancer Signaling Pathway